6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the functional groups present in the molecule, which can help predict its reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule can give clues about its reactivity. For example, a molecule with a hydroxyl (-OH) group might be expected to undergo reactions typical of alcohols .Scientific Research Applications
Chemical Structure and Molecular Insights
Research on compounds structurally related to 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane reveals insights into their chemical structure and molecular interactions. The crystal and molecular structure of a related compound, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, was elucidated through single-crystal X-ray diffraction, highlighting the spiro-fusion of aziridine and cyclohexane rings, which is crucial for understanding the reactivity and potential applications of such compounds in various domains including material science and pharmacology (Zacharis & Trefonas, 1970).
Synthetic Applications
Compounds analogous to this compound have been utilized in synthetic chemistry for various purposes. For instance, the synthesis of aryl- and hetaryl-hydrazines through amination with oxaziridine demonstrates the versatility of azaspiro compounds in constructing complex nitrogen-containing molecules, which are of significant interest in the development of new drugs and agrochemicals (Andreae & Schmitz, 1994).
Reactivity and Chemical Transformations
The reactivity of benzocyclic β-keto esters with sulfonyl azides, including compounds similar to this compound, offers further insight into the influence of azide structure and solvent on chemical transformations. These findings are critical for designing new synthetic routes and understanding the mechanistic aspects of reactions involving sulfonyl groups and their applications in medicinal chemistry and material science (Benati, Nanni, & Spagnolo, 1999).
Potential for Fluorination Chemistry
The development of electrophilic fluorinating agents derived from nitrogen heterocycles, including compounds structurally similar to this compound, showcases the role of such molecules in introducing fluorine atoms into organic substrates. This area of research is particularly relevant for the pharmaceutical industry, as fluorination can significantly alter the biological activity and physicochemical properties of drug molecules (Banks et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO3S/c1-21-12-3-2-10(8-11(12)15)22(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFVELCOQDJEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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